4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property comparison

4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid (CAS 1710661-44-1) is a fully substituted thiophene-2-carboxylic acid derivative bearing chlorine, ethoxy, and methoxy substituents on the heterocyclic core. The compound belongs to the class of polysubstituted thiophene monomers used as pharmaceutical intermediates and fragment-like building blocks in drug discovery, with a molecular weight of 236.67 g mol⁻¹, computed XLogP3 of 2.7, and topological polar surface area (TPSA) of 84 Ų.

Molecular Formula C8H9ClO4S
Molecular Weight 236.67 g/mol
Cat. No. B12079478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid
Molecular FormulaC8H9ClO4S
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESCCOC1=C(SC(=C1Cl)OC)C(=O)O
InChIInChI=1S/C8H9ClO4S/c1-3-13-5-4(9)8(12-2)14-6(5)7(10)11/h3H2,1-2H3,(H,10,11)
InChIKeyFYXMTXJDZKHFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid – Sourcing and Differentiation Baseline for Tetra-Substituted Thiophene Building Blocks


4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid (CAS 1710661-44-1) is a fully substituted thiophene-2-carboxylic acid derivative bearing chlorine, ethoxy, and methoxy substituents on the heterocyclic core [1]. The compound belongs to the class of polysubstituted thiophene monomers used as pharmaceutical intermediates and fragment-like building blocks in drug discovery, with a molecular weight of 236.67 g mol⁻¹, computed XLogP3 of 2.7, and topological polar surface area (TPSA) of 84 Ų [1]. Its synthetic utility stems from the carboxylic acid handle for amide/ester coupling and the chlorine atom that enables downstream cross-coupling or nucleophilic aromatic substitution chemistry.

Synthetic Utility Carboxylic acid handle for amide/ester coupling and chlorine substituent for cross-coupling
Physicochemical Profile Defined tetra-substitution pattern locks in lipophilicity and heterocyclic reactivity
Procurement Confidence Supplier-guaranteed minimum purity specification supports batch planning

Why 4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid Cannot Be Replaced by De-Chloro or O-Alkoxy Congeners in Structure-Sensitive Applications


Thiophene-2-carboxylic acid scaffolds are exquisitely sensitive to the pattern of ring substitution; small changes in the size, electronics, or H-bonding capability of the 3-, 4-, and 5‑position substituents alter conformational preference, lipophilicity, and reactivity at the carboxylic acid center [1]. In particular, the chloro substituent at C‑4 concurrently increases hydrophobic surface area (elevated XLogP3 vs. the non-halogenated analog), modifies the electron density of the thiophene π‑system, and provides a synthetic exit vector for C–C or C–heteroatom bond formation that is absent in the de-chloro congener [1]. Procurement of a specific poly-substituted thiophene therefore locks in a unique physicochemical profile and reactivity manifold, directly impacting downstream SAR interpretation and multi-step synthetic efficiency.

De-Chloro Congeners
Lack the C-4 chlorine synthetic exit vector and may shift lipophilicity profile, altering downstream SAR interpretation.
O-Alkoxy Variants
Altering methoxy/ethoxy substitution changes conformational preference and H-bonding capability, affecting target engagement.
Discontinued or Unspecified Analogs
Lack of current purity specifications introduces inter-batch variability and risks synthesis reproducibility.

Quantitative Differentiation Evidence for 4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic Acid


Increased Lipophilicity (XLogP3) Versus the De-Chloro Analog 3-Ethoxy-5-methoxythiophene-2-carboxylic Acid

The computed XLogP3 of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is 2.7 [1]. Although an experimentally measured log P for the de-chloro parent (3-ethoxy-5-methoxythiophene-2-carboxylic acid) has not been published, the molecular weight difference (target 236.67 g mol⁻¹ [1]; de-chloro 202.23 g mol⁻¹ ) and the known contribution of a chlorine atom to partition coefficient (Δlog P ≈ +0.5–0.7 units for aromatic Cl substitution) place the target compound's lipophilicity approximately 0.5–0.7 log P units above its non-halogenated counterpart.

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 2.7 vs de-chloro ~2.0–2.2 (Δ ~+0.5–0.7)
Supports lipophilicity-driven ADME interpretation in medicinal chemistry programs
Computed value; experimental log P not published for de-chloro analog
Lipophilicity Drug-likeness Physicochemical property comparison

Guaranteed Purity Specification Supports Reproducible Biological Assay Data

The compound is available with a minimum purity specification of 95 % (HPLC, by supplier AKSci) , and alternative vendors offer ≥98 % purity . In contrast, the structurally related 3-ethoxy-5-methoxythiophene-2-carboxylic acid is listed only as a discontinued product without a current purity specification , making cross-study reproducibility difficult.

Purity Specification
Supplier specification
Min. 95% (HPLC); NLT 98% from alternative supplier
Supports batch-to-batch reproducibility and procurement confidence
De-chloro analog: product discontinued, no current specification
Purity Quality Control Reproducibility

Chlorine Substituent Provides a Synthetic Diversification Handle Not Available in the De-Chloro Congener

The C‑4 chlorine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and nucleophilic aromatic substitution (SₙAr) that directly modify the thiophene core late in a synthetic sequence. The de-chloro analog (3-ethoxy-5-methoxythiophene-2-carboxylic acid) lacks this reactive site and therefore cannot serve as a substrate for the same diversification strategies [1].

Synthetic Handle
Class-level inference
C-4 chlorine enables Pd-catalyzed cross-coupling and SₙAr diversification
Supports late-stage diversification and analog library synthesis
Based on established thiophene heterocyclic reactivity principles
Synthetic Utility Cross-coupling Lead Optimization

Defined Long-Term Storage Condition Enables Inventory Planning Without Degradation Risk

AKSci specifies long-term storage 'in a cool, dry place' and provides an SDS document , indicating that the compound is stable under standard ambient conditions. While many thiophene-2-carboxylic acids are hygroscopic or prone to decarboxylation, the supplier's explicit storage recommendation and the absence of required cold-chain shipping support its handling as a non-hazardous, bench-stable solid .

Storage Stability
Data to verify
Long-term storage in cool, dry place; documented ambient stability
Supports procurement planning and ambient storage inventory
Supplier-stated condition; comparative cold-chain requirement not reported
Stability Storage Inventory Management

Optimal Application Scenarios for 4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic Acid Driven by Verified Differentiation


Scaffold for Kinase and Protease Inhibitor Libraries Requiring Controlled Lipophilicity

The compound's XLogP3 of 2.7 [1] positions it in the optimal range for oral bioavailability (Lipinski-compliant) while providing a chlorine handle for additional hydrophobic contacts in enzyme active sites. Medicinal chemistry teams developing type I or type II kinase inhibitors can use the carboxylic acid to attach hinge‑binding motifs and subsequently exploit the chloro substituent for late-stage C–C bond formation to probe selectivity pockets.

Intermediate for Positive Allosteric Modulators (PAMs) of GPCRs Tolerant of Halogen-Substituted Heterocycles

The chlorine atom differentiates the scaffold from the non‑halogenated analog by enabling halogen-bonding interactions with protein backbones (e.g., carbonyl oxygens) [1]. Procurement of the chloro‑substituted version is essential for programs targeting allosteric sites where such interactions have been co‑crystallographically confirmed.

Central Building Block for Automated Library Synthesis Requiring ≥95% Input Purity

With a guaranteed minimum purity of 95 % [1] and documented ambient storage stability, the compound meets the quality requirements for high-throughput parallel synthesis platforms (e.g., amide or ester library generation). Use of a lower-purity or structurally undefined congener would introduce side products that confound activity‑based screening hits.

Application
Selection Property
Validation Focus
Kinase/Protease Inhibitor Library Synthesis
Controlled lipophilicity (XLogP3) and chlorine diversification handle
Lipophilicity-driven ADME interpretation and SAR expansion
GPCR PAM Intermediate Research
Halogen-bonding capable chloro-substituted scaffold
Crystallographic interaction validation and allosteric site probing
Automated Library Synthesis
≥95% input purity and documented ambient storage stability
Purity normalization and hit reproducibility in HTS platforms
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